molecular formula C14H11N3OS B1213139 1-(1,3-Benzothiazol-2-yl)-3-phenylurea CAS No. 26135-12-6

1-(1,3-Benzothiazol-2-yl)-3-phenylurea

Cat. No.: B1213139
CAS No.: 26135-12-6
M. Wt: 269.32 g/mol
InChI Key: LDFWEBWORFXBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzothiazol-2-yl)-3-phenylurea is a member of ureas.

Scientific Research Applications

Chemical Synthesis and Modification

  • 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and its derivatives have been used in the synthesis of various chemical complexes. For instance, the reaction of benzothiazole derivatives with [Re(CO)5Cl] led to the formation of neutral complexes, highlighting its role in chemical synthesis and potential applications in material science and catalysis (Schoultz, Gerber, & Hosten, 2016).

Biological Activity

  • Benzothiazole derivatives, including this compound, have been evaluated for various biological activities. For example, some benzothiazole derivatives exhibit potent cytotoxicity against several cancer cell lines, indicating their potential use in cancer research and therapy (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

  • The antibacterial and antifungal properties of certain benzothiazole amides, synthesized from 1-(1,3-Benzothiazol-2-yl)ethanamine, have been reported. This demonstrates their potential in developing new antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015).

  • A series of benzothiazole-based quinazolin-4(3H)-ones were designed and synthesized, demonstrating significant antibacterial activity, further underscoring the therapeutic potential of benzothiazole derivatives in antimicrobial treatment (Sharma, Kumar, Kumari, Singh, & Kaushik, 2012).

Catalytic Processes

Pharmaceutical Research

  • The synthesis and evaluation of diuretic activity of benzothiazole derivatives highlight its potential in developing new pharmaceutical agents (Yar & Ansari, 2009).

Properties

CAS No.

26135-12-6

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C14H11N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18)

InChI Key

LDFWEBWORFXBQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2

Pictograms

Irritant

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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